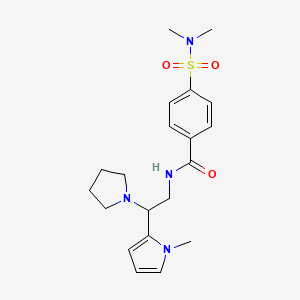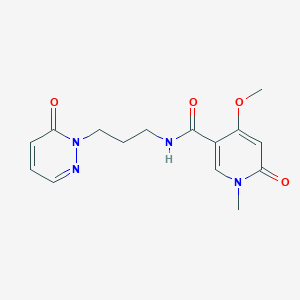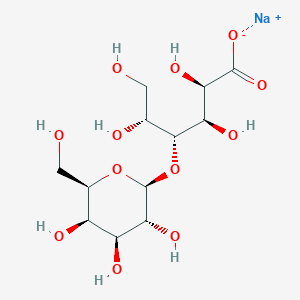
2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a sulfonamide derivative, and its synthesis method involves several steps that require expertise in organic chemistry. The purpose of
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide are still being studied. However, studies have shown that this compound has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research involving 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide. One direction is to further study its potential as an anticancer agent, and to explore its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study its inhibitory effects on enzymes, such as carbonic anhydrase and acetylcholinesterase, and to explore its potential applications in the treatment of diseases that involve these enzymes. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves several steps that require expertise in organic chemistry. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is then converted to the corresponding acid using a Grignard reagent. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine and 4-chloropyrimidine to form the final product.
Applications De Recherche Scientifique
2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Studies have also shown that this compound has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-25-15-6-7-16(26-2)17(12-15)27(23,24)20-13-14-8-9-19-18(21-14)22-10-4-3-5-11-22/h6-9,12,20H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKESRHIRQQKKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)
![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)
![N-[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2936044.png)



![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)


![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)